rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis
Overview
Description
rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a piperidine ring substituted with an amino group and an ethoxyphenyl group. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Amino Group: The amino group is introduced via reductive amination, where a ketone or aldehyde precursor is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Ethoxyphenyl Substitution: The ethoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where an appropriate phenol derivative is reacted with an electrophilic piperidine intermediate.
tert-Butyl Protection: The tert-butyl group is typically introduced to protect the carboxylate functionality during the synthesis. This can be achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxylate moiety, converting it to an alcohol.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a model compound for studying the behavior of piperidine derivatives in biological systems, including their binding affinities and mechanisms of action.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties. This compound could serve as a lead compound for the development of new drugs targeting various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure allows for the creation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
rac-tert-butyl (3R,4S)-3-amino-4-phenylpiperidine-1-carboxylate, cis: Similar structure but lacks the ethoxy group on the phenyl ring.
rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate, cis: Similar structure with a methoxy group instead of an ethoxy group.
rac-tert-butyl (3R,4S)-3-amino-4-(4-fluorophenyl)piperidine-1-carboxylate, cis: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
The presence of the ethoxy group on the phenyl ring in rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, cis imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its suitability for certain applications in research and industry.
Biological Activity
Rac-tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate, commonly referred to as rac-tert-butyl piperidine , is a synthetic organic compound notable for its potential biological activities. This compound belongs to the piperidine class and is characterized by the presence of an amino group and an ethoxyphenyl substituent, which contribute to its diverse pharmacological properties.
- Molecular Formula : CHNO
- Molecular Weight : 320.4 g/mol
- CAS Number : 1969288-28-5
The biological activity of rac-tert-butyl piperidine involves interaction with various molecular targets:
- Receptor Binding : This compound may bind to specific receptors, influencing cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Signal Transduction Modulation : The compound can modulate intracellular signaling pathways, impacting various physiological processes.
Biological Activities
Research indicates that rac-tert-butyl piperidine exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown potential in treating depression by modulating neurotransmitter systems.
- Neuroprotective Properties : The compound may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
Case Study 1: Neuroprotective Effects
In a study exploring the neuroprotective effects of piperidine derivatives, rac-tert-butyl piperidine demonstrated significant protection against oxidative stress-induced neuronal cell death. The mechanism was attributed to its ability to scavenge free radicals and modulate apoptotic pathways.
Case Study 2: Antidepressant Activity
A comparative study evaluated the antidepressant-like effects of rac-tert-butyl piperidine in animal models. Results indicated that doses of the compound significantly reduced depressive behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Rac-tert-butyl (3R,4S)-3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate | Structure | Antidepressant, Neuroprotective |
Rac-tert-butyl (3R,4S)-3-amino-4-(4-chlorophenyl)piperidine-1-carboxylate | Structure | Anticancer, Enzyme Inhibition |
Future Directions in Research
Further research is required to fully elucidate the biological mechanisms and therapeutic potentials of rac-tert-butyl piperidine. Areas for future exploration include:
- Clinical Trials : Conducting clinical trials to assess efficacy and safety in humans.
- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological activities.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity for specific targets.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(4-ethoxyphenyl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-14-8-6-13(7-9-14)15-10-11-20(12-16(15)19)17(21)23-18(2,3)4/h6-9,15-16H,5,10-12,19H2,1-4H3/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWGFNYVKSTZCX-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCN(CC2N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@@H]2CCN(C[C@@H]2N)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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